molecular formula C6H12O5 B13390573 3-Deoxy-D-glucopyranose

3-Deoxy-D-glucopyranose

Cat. No.: B13390573
M. Wt: 164.16 g/mol
InChI Key: RJDIFQMDPPUATQ-JMSAOHGTSA-N
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Description

3-Deoxy-D-glucopyranose is a derivative of glucose where the hydroxyl group at the third carbon is replaced by a hydrogen atom. This modification results in a compound with the molecular formula C6H12O5. It is a significant molecule in carbohydrate chemistry and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Deoxy-D-glucopyranose can be synthesized through several methods. One common approach involves the reduction of 3-keto-D-glucose. This reduction can be achieved using sodium borohydride (NaBH4) under mild conditions. Another method involves the deoxygenation of D-glucose derivatives using reagents like tributyltin hydride (Bu3SnH) in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale reduction of 3-keto-D-glucose. The process is optimized to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Deoxy-D-glucopyranose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-deoxy-D-gluconic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form 3-deoxy-D-glucitol using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation reactions can introduce halogen atoms at specific positions, such as the formation of 3-chloro-3-deoxy-D-glucopyranose using thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products

    Oxidation: 3-Deoxy-D-gluconic acid.

    Reduction: 3-Deoxy-D-glucitol.

    Substitution: 3-Chloro-3-deoxy-D-glucopyranose.

Scientific Research Applications

3-Deoxy-D-glucopyranose has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: The compound is employed in studies of carbohydrate metabolism and enzyme specificity.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents and diagnostic tools.

    Industry: this compound is used in the production of biodegradable polymers and as a starting material for various chemical syntheses.

Mechanism of Action

The mechanism of action of 3-Deoxy-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. The compound’s unique structure allows it to participate in specific biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

3-Deoxy-D-glucopyranose can be compared with other similar compounds such as:

    2-Deoxy-D-glucose: Lacks the hydroxyl group at the second carbon, used in cancer research and as a glycolysis inhibitor.

    3-Amino-3-deoxy-D-glucopyranose: Contains an amino group at the third carbon, used in the synthesis of aminoglycoside antibiotics.

    3-Chloro-3-deoxy-D-glucopyranose: Contains a chlorine atom at the third carbon, used in carbohydrate chemistry and as a biochemical reagent.

The uniqueness of this compound lies in its specific deoxygenation at the third carbon, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(3R,5S,6R)-6-(hydroxymethyl)oxane-2,3,5-triol

InChI

InChI=1S/C6H12O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3-10H,1-2H2/t3-,4+,5+,6?/m0/s1

InChI Key

RJDIFQMDPPUATQ-JMSAOHGTSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC([C@@H]1O)O)CO)O

Canonical SMILES

C1C(C(OC(C1O)O)CO)O

Origin of Product

United States

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